1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride, is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its unique structural attributes and potential biological activities. The compound's chemical formula is and its CAS number is 1213630-93-3.
The synthesis of 1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves several key steps:
The synthetic routes may also include various reaction conditions such as temperature control and solvent selection to optimize yield and purity. For industrial production, larger scale biocatalytic processes are employed, utilizing optimized conditions for maximum efficiency.
The molecular structure of 1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride features a phenyl ring substituted with a trifluoromethyl group at the meta position relative to the ethylamine moiety. This configuration contributes to the compound's unique properties.
1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions:
These reactions are significant for further functionalization of the compound, allowing for the synthesis of more complex molecules that may have diverse applications in research and industry.
The mechanism of action of 1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity, enabling it to penetrate biological membranes effectively. This interaction may modulate signaling pathways by either activating receptors or inhibiting enzyme activity, leading to various biological effects.
1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride has diverse applications across several fields:
The chiral enantiomers of 1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride are critical building blocks in pharmaceutical synthesis due to the distinct biological activities often exhibited by each stereoisomer. Two principal methodologies dominate their production: classical chiral resolution and asymmetric biocatalysis.
In classical resolution, racemic 1-(3-(trifluoromethyl)phenyl)ethanamine is treated with enantiopure chiral acids (e.g., tartaric or dibenzoyl-tartaric acid) to form diastereomeric salts. Subsequent fractional crystallization separates these salts based on differential solubility, followed by hydrochloric acid treatment to yield enantiopure hydrochloride salts. This method delivers the (R)-enantiomer (CAS: 1213630-93-3) and (S)-enantiomer (CAS: 127733-40-8) with >98% enantiomeric excess (ee), though yields rarely exceed 40% due to thermodynamic limitations of crystallization [8].
Asymmetric biocatalysis employs engineered enzymes for kinetic resolution or stereoselective synthesis. R-ω-transaminases (e.g., ATA117 from Arthrobacter sp.) catalyze the amination of 3-(trifluoromethyl)acetophenone using isopropylamine as an amino donor. This process achieves near-perfect stereocontrol (>99.9% ee) for the (R)-enantiomer. Alcohol dehydrogenase (ADH) co-expression shifts reaction equilibrium by converting the acetone byproduct to isopropanol, boosting conversion from 75% to >95% [7].
Table 1: Performance Comparison of Stereoselective Synthesis Methods
Method | Enantiomer | ee (%) | Yield (%) | Catalyst/Reagent |
---|---|---|---|---|
Chiral Resolution | (R)-Isomer | 98–99 | 35–40 | Dibenzoyl-D-tartaric acid |
Chiral Resolution | (S)-Isomer | 98–99 | 35–40 | Dibenzoyl-L-tartaric acid |
Biocatalytic Amination | (R)-Isomer | >99.9 | >95 | ATA117-ADH co-expression |
Catalytic asymmetric methods enable direct access to enantiopure trifluoromethyl-substituted amines, circumventing resolution steps. Transition metal catalysis and organocatalysis represent key approaches, leveraging tailored chiral environments to control stereochemistry.
Iridium complexes with sterically tunable phosphoramidite ligands (e.g., L4 with 3,3′-1-naphthyl groups) catalyze direct asymmetric reductive amination (DARA) of 3-(trifluoromethyl)acetophenone with alkyl amines. The mechanism involves an outer-sphere hydride transfer, where chlorine on iridium and oxygen on phosphoramidite form hydrogen bonds with the imine intermediate, ensuring facial selectivity. Using 0.05 mol% catalyst and FeCl₃ additive in trifluoroethanol/methyl acetate solvent achieves 97% ee and 93% yield. This method tolerates diverse functional groups (e.g., esters, borates) without racemization [9].
Table 2: Iridium-Phosphoramidite Catalyzed DARA Performance
Ligand | Additive | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
L1 | None | Methanol | 68 | 90 |
L4 | FeCl₃ | Trifluoroethanol | 86 | 95 |
L4 | FeCl₃ | TFE/Methyl Acetate | 97 | 93 |
Biocatalytic transamination using immobilized ω-transaminases in flow reactors achieves continuous production. ATA117 immobilized on epoxy-functionalized resin converts 3-(trifluoromethyl)acetophenone (200 mM) to (R)-1-(3-(trifluoromethyl)phenyl)ethanamine with >99% ee and space-time yields of 15 g·L⁻¹·h⁻¹. Isopropylamine (2.0 equiv) drives equilibrium, while acetone removal via reduced pressure enhances conversion beyond 90% [7].
Industrial-scale synthesis prioritizes atom economy, waste reduction, and energy efficiency. Bienzyme cascades, solvent-free operations, and continuous processing exemplify green methodologies adopted for this compound.
Co-expression of R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) in E. coli enables a bienzyme cascade. ADH converts inhibitory acetone to isopropanol using NADH, shifting amination equilibrium. Whole-cell biocatalysts (0.25 g wet weight) transform 207.8 mM 3-(trifluoromethyl)acetophenone to the (R)-amine in 24 h at 40°C with >99.9% ee and 1.5-fold higher substrate loading than single-enzyme systems. This eliminates external cofactor recycling and reduces aqueous waste by 60% [7].
Solvent-free reductive amination employs dimethylformamide dimethyl acetal as a dehydrating agent, facilitating imine formation between 3-(trifluoromethyl)acetophenone and ammonium acetate. Subsequent catalytic transfer hydrogenation (Pd/C, HCO₂NH₄) yields racemic amine hydrochloride salt after HCl treatment. This one-pot process achieves 85% yield at 80°C and reduces solvent usage by 100% compared to traditional routes [4] [5].
Continuous flow hydrogenation integrates imine synthesis and asymmetric reduction. A tubular reactor packed with iridium/(S)-BINAP catalyst chips processes a solution of pre-formed imine (derived from 3-(trifluoromethyl)acetophenone and ammonia) at 50 bar H₂ and 80°C. Residence times of 30 min afford the amine precursor with 92% ee and 94% conversion, enabling throughputs of >1 kg·day⁻¹ .
Table 3: Green Chemistry Metrics Comparison
Method | PMI (kg/kg) | E-Factor | Energy Use (kWh/kg) | Key Feature |
---|---|---|---|---|
Bienzyme Cascade | 8.2 | 15 | 120 | Self-sustaining cofactor recycling |
Solvent-Free Amination | 3.1 | 5 | 85 | Zero solvent waste |
Flow Hydrogenation | 4.7 | 8 | 150 | High space-time yield |
PMI: Process Mass Intensity; E-Factor: Mass of waste per mass of product.
These innovations demonstrate how green chemistry principles enhance sustainability while maintaining high stereoselectivity and yield in pharmaceutical synthesis.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0